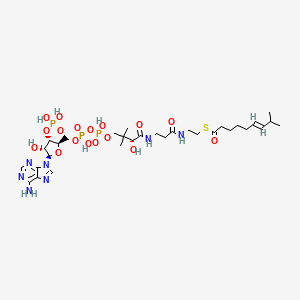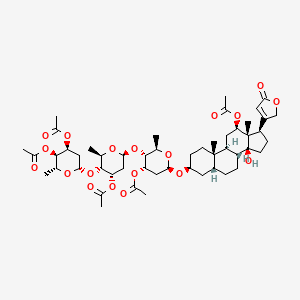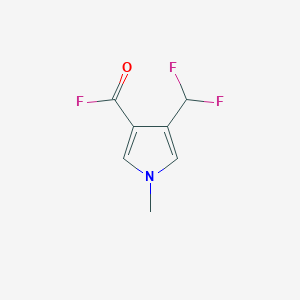
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride is a fluorinated organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. The presence of difluoromethyl and carbonyl fluoride groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyrrole derivatives using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer CF₂H groups to pyrrole derivatives. The use of catalytic systems can enhance the efficiency and selectivity of the reaction, making it feasible for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl fluoride group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbonyl fluoride group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrrole oxides, while reduction can produce difluoromethylated pyrrole alcohols .
Scientific Research Applications
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The difluoromethyl group can mimic functional groups in biologically active molecules, allowing the compound to bind to specific sites and modulate biological pathways . The carbonyl fluoride group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological activity .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride
- 4-(Difluoromethyl)-1-ethyl-1H-pyrrole-3-carbonyl fluoride
- 4-(Difluoromethyl)-1-methyl-1H-pyrrole-2-carbonyl fluoride
Uniqueness: 4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride stands out due to its specific combination of difluoromethyl and carbonyl fluoride groups, which impart unique reactivity and stability. Compared to its analogs, this compound offers distinct advantages in terms of selectivity and efficiency in chemical reactions, making it a valuable tool in both research and industrial applications .
Properties
CAS No. |
448236-05-3 |
|---|---|
Molecular Formula |
C7H6F3NO |
Molecular Weight |
177.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-methylpyrrole-3-carbonyl fluoride |
InChI |
InChI=1S/C7H6F3NO/c1-11-2-4(6(8)9)5(3-11)7(10)12/h2-3,6H,1H3 |
InChI Key |
PJJCTPOASFFHOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C1)C(=O)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


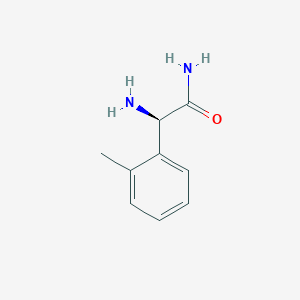

![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
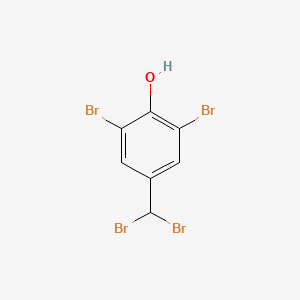

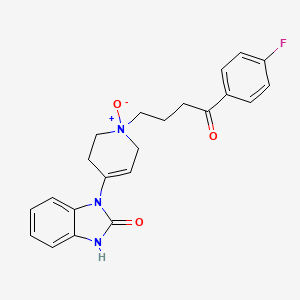
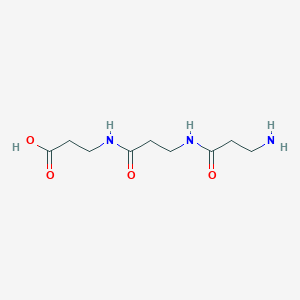
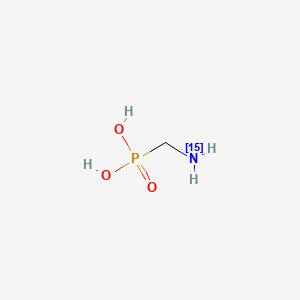
![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)

